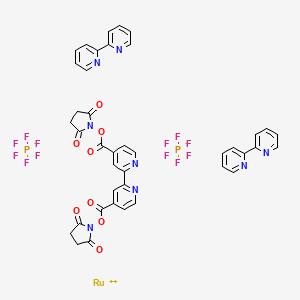

Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2

Description

Overview of Ruthenium(II) Polypyridyl Complexes as Advanced Materials in Chemical Research

Ruthenium(II) polypyridyl complexes are a class of coordination compounds that have garnered intense scientific interest due to their unique combination of photophysical, electrochemical, and biological properties. rsc.orgrsc.orgnih.gov These complexes typically consist of a central ruthenium ion in the +2 oxidation state coordinated to multiple polypyridyl ligands. Their modular nature allows for the systematic tuning of their characteristics by modifying the ligands, making them highly versatile for a wide array of applications. nih.gov This has led to their development as advanced materials in diverse areas of chemical research, including their use as probes, luminescent imaging agents, and potential therapeutics. rsc.org

Purpose and Utility of N-Succinimidyl Ester (Su-ester) Moieties for Bioconjugation and Surface Functionalization

The N-succinimidyl ester (Su-ester) or N-hydroxysuccinimide (NHS) ester is a highly valuable functional group in chemical synthesis, particularly for bioconjugation and surface functionalization. nih.govresearchgate.net Su-esters are reactive intermediates that readily and selectively form stable amide bonds with primary and secondary amines under mild conditions. researchgate.net This reactivity is widely exploited to covalently link molecules, such as the ruthenium complex , to proteins, peptides, and other biomolecules containing amine groups. biotium.com This process, known as bioconjugation, is essential for creating targeted therapeutic agents and diagnostic probes. Additionally, Su-esters are used to modify surfaces, enabling the covalent attachment of the complex to various materials for applications in biosensors and other advanced material sciences. nih.govnih.gov

Contextualization of Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2 within Ruthenium-Based Photosensitizer and Catalyst Research

The specific compound, this compound, integrates the key features of its constituent parts, positioning it as a versatile tool in both photosensitizer and catalyst research. As a photosensitizer, its ruthenium(II) polypyridyl core allows it to absorb light and transfer that energy to other molecules, a critical process in photodynamic therapy and solar energy conversion. nih.gov The dcbpy (B11939525) ligand provides a means for attachment, while the Su-ester groups enable its conjugation to biological targets or other functional units. medchemexpress.com In the realm of catalysis, ruthenium polypyridyl complexes are known to act as photoredox catalysts, facilitating chemical reactions through light-induced electron transfer processes. nih.govrsc.org The ability to functionalize this complex via the Su-ester opens up possibilities for creating targeted or immobilized catalysts for specific synthetic transformations.

Detailed Research Findings

The strategic design of this compound allows for its application in various research areas. The presence of the Su-ester groups makes it a valuable labeling agent. For instance, it has been used as a sensitive electrogenerated chemiluminescence (ECL) label for the detection of matrix metalloproteinases. medchemexpress.com The activated ester facilitates the acylation of amino acid side chains, making it useful for staining proteins in gels. abcam.com

| Property | Description | Reference |

| Functionality | Acts as a ruthenium-based dye and an effective quencher of quantum dot fluorescence. | medchemexpress.com |

| Application | Used as a capture probe for virus antigens and as a sensitive ECL label. | medchemexpress.com |

| Bioconjugation | The activated ester allows for the acylation of amine groups on amino acid side chains. | abcam.com |

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Bis(2,2'-bipyridine)(4,4'-dicarboxy-2,2'-bipyridine-N,N'-bis(succinimidyl ester))ruthenium(II) bis(hexafluorophosphate) |

| bpy | 2,2'-Bipyridine (B1663995) |

| dcbpy | 4,4'-Dicarboxy-2,2'-bipyridine |

| Su-ester / NHS ester | N-Succinimidyl ester / N-Hydroxysuccinimide ester |

Structure

2D Structure

Properties

Molecular Formula |

C40H30F12N8O8P2Ru |

|---|---|

Molecular Weight |

1141.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpyridin-2-yl]pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |

InChI |

InChI=1S/C20H14N4O8.2C10H8N2.2F6P.Ru/c25-15-1-2-16(26)23(15)31-19(29)11-5-7-21-13(9-11)14-10-12(6-8-22-14)20(30)32-24-17(27)3-4-18(24)28;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h5-10H,1-4H2;2*1-8H;;;/q;;;2*-1;+2 |

InChI Key |

HIPJTYPALXAMBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)ON4C(=O)CCC4=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of Ru Bpy 2 Dcbpy Di O Su Ester Pf6 2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2, various NMR techniques are employed to confirm its synthesis and structural integrity.

¹H NMR for Ligand and Complex Confirmation

Proton NMR (¹H NMR) is instrumental in confirming the presence and coordination of the bipyridine (bpy) and dicarboxy-bipyridine (dcbpy) ligands to the ruthenium center. In a typical ¹H NMR spectrum of a related complex, Ru(bpy)2(dcbpy)2, measured in a deuterated solvent like DMSO-d6, distinct peaks corresponding to the protons of the bpy and dcbpy (B11939525) ligands are observed. researchgate.netspringernature.com The aromatic region of the spectrum, typically between 7.0 and 9.0 ppm, shows a complex pattern of signals due to the various protons on the bipyridine rings. rsc.org For instance, in a similar complex, the protons on the bpy ligands show resonances at various chemical shifts, and the protons on the dcbpy ligand are also clearly distinguishable. cmu.edu The successful formation of the N-succinimidyl (NHS) ester is confirmed by the appearance of a characteristic singlet for the four protons of the succinimide (B58015) ring.

The coordination of the ligands to the ruthenium ion causes a downfield shift of the proton signals compared to the free ligands, which is a clear indication of the complex formation. researchgate.net Specifically, the protons in the 6 and 6' positions of the bipyridine rings are most affected by coordination and typically appear at the lowest field. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Ru(bpy)₂ complexes in Deuterated Solvents

| Proton | Chemical Shift (ppm) |

|---|---|

| bpy & dcbpy aromatic protons | 7.0 - 9.3 |

| Succinimide protons (CH₂) | ~2.9 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific complex structure.

¹³C NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbon atoms of the bipyridine, dicarboxy-bipyridine, and N-succinimidyl ester moieties. The aromatic region of the spectrum will show a series of peaks corresponding to the carbon atoms of the bipyridine rings. The coordination of the ligands to the ruthenium center influences the chemical shifts of these carbon atoms. rsc.org The carbonyl carbons of the dicarboxy-bipyridine ligand and the N-succinimidyl ester group will appear at a characteristic downfield position, typically in the range of 160-175 ppm. The methylene (B1212753) carbons of the succinimide ring will have a distinct signal in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons (bpy, dcbpy) | 120 - 160 |

| Carbonyl Carbons (Ester & Carboxy) | 160 - 172 |

| Methylene Carbons (Succinimide) | ~25 |

Note: These are general ranges and can be influenced by the molecular environment.

¹⁹F NMR for Counterion and Complex Integrity

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to confirm the presence and integrity of the hexafluorophosphate (B91526) (PF6⁻) counterions. The ¹⁹F NMR spectrum of the complex is expected to show a doublet centered around -73 ppm, which arises from the coupling between the fluorine and phosphorus atoms (¹J(P-F)). rsc.org The presence of this characteristic signal confirms the identity of the counterion. In some cases, a septet may be observed in the ³¹P NMR spectrum due to the coupling of the phosphorus nucleus with the six equivalent fluorine nuclei. researchgate.netman.ac.uk The integrity of the complex is supported by the absence of signals that would indicate decomposition or the presence of fluoride (B91410) impurities.

Analysis of Chemical Shifts and Coupling Patterns Indicative of Coordination

The coordination of the bipyridine-based ligands to the ruthenium(II) center results in a C₂ symmetry for the complex, which is reflected in the NMR spectra. nih.gov This symmetry means that the two bipyridine ligands are chemically equivalent, as are the two halves of the dicarboxy-bipyridine ligand. As a result, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced, simplifying the spectral analysis.

The downfield shift of the aromatic proton signals upon coordination is a key indicator of the metal-ligand bond formation. researchgate.net The magnitude of this shift can provide insights into the electronic effects of the substituents on the bipyridine rings. The coupling patterns (e.g., doublets, triplets, and multiplets) observed in the ¹H NMR spectrum are consistent with the connectivity of the protons in the bipyridine rings and can be used to assign the specific resonances to individual protons. nih.gov For example, the H6 and H6' protons of the bipyridine ligands typically appear as doublets due to coupling with the adjacent H5 and H5' protons. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound provides direct evidence for the presence of the key functional groups. The characteristic stretching vibrations of the bipyridine rings are typically observed in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net A strong and sharp absorption band around 1735 cm⁻¹ is indicative of the C=O stretching vibration of the N-succinimidyl ester. Additional bands around 1780 cm⁻¹ and 1815 cm⁻¹ can also be attributed to the symmetric and asymmetric stretching of the succinimidyl ester carbonyls. The presence of the hexafluorophosphate counterion is confirmed by a strong, broad absorption band around 840 cm⁻¹, which is characteristic of the P-F stretching vibration. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (NHS Ester) | ~1735, ~1780, ~1815 |

| C=N & C=C Stretch (Bipyridine) | 1400 - 1650 |

| P-F Stretch (PF₆⁻) | ~840 |

Note: The exact positions of the absorption bands can vary slightly.

Resonance Raman Spectroscopy for Excited State Characterization

Resonance Raman (RR) and time-resolved resonance Raman (TR³) spectroscopies are powerful techniques for elucidating the electronic structures of both the ground and excited states of ruthenium polypyridyl complexes. researchgate.net By selectively enhancing the vibrational modes coupled to an electronic transition, RR spectroscopy provides detailed information about the distribution of the excited electron. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂ is characterized by intense absorption bands in the visible and ultraviolet regions, which are crucial for its function as a photosensitizer. These absorptions arise from distinct electronic transitions within the molecule.

The prominent absorption bands in the visible region of the spectrum for ruthenium polypyridyl complexes are assigned to metal-to-ligand charge transfer (MLCT) transitions. osti.govnih.gov These transitions involve the transfer of an electron from a metal-centered d-orbital (HOMO) to a ligand-centered π* orbital (LUMO). osti.govsemanticscholar.org For complexes similar to Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂, these MLCT bands are typically broad and located in the 400-500 nm range. researchgate.net The lowest energy MLCT transition in such complexes is often a Ru(dπ) → π(dcbpy) transition, owing to the lower lying π orbital of the carboxylated bipyridine ligand compared to the unsubstituted bpy ligands. umb.edu This results in a bathochromic (red) shift of the visible absorption spectrum compared to the homoleptic [Ru(bpy)₃]²⁺ complex. umb.edu The energy of these MLCT transitions is a key factor in determining the photophysical and photochemical properties of the complex. nih.govresearchgate.netresearchgate.net

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| ¹MLCT (Ru → dcbpy) | ~450 - 550 | ~10,000 - 15,000 | umb.edunih.gov |

| ¹MLCT (Ru → bpy) | ~400 - 450 | ~11,000 | nih.govvt.edu |

Note: The exact absorption maxima and molar absorptivities can vary depending on the solvent and specific substituents on the ligands.

In the ultraviolet region of the spectrum, the absorption is dominated by ligand-centered (LC) π → π* transitions. vt.edu These transitions are localized on the bipyridine and dicarboxy-bipyridine ligands and typically have high molar extinction coefficients. researchgate.net For [Ru(bpy)₃]²⁺ and its derivatives, these LC bands are generally observed in the 280-300 nm range. vt.edu The presence of the dcbpy-di O-Su-ester ligand can introduce additional LC transitions or shift the existing ones.

The nature of the substituents on the bipyridine ligands has a significant impact on the electronic structure and, consequently, the absorption maxima of the complex. umb.edu Electron-withdrawing groups, such as the carboxylic acid and N-succinimidyl ester groups on the dcbpy ligand, lower the energy of the ligand's π* orbitals. umb.edu This stabilization of the LUMO leads to a decrease in the energy of the MLCT transition, resulting in a red shift of the absorption maximum. umb.edu Conversely, electron-donating groups on the ligands would be expected to raise the energy of the π* orbitals, leading to a blue shift. The presence of the N-succinimidyl ester group makes the complex an activated ester, ready for covalent attachment to amine-containing molecules. scbt.commedchemexpress.comabcam.comselleckchem.com

X-ray Crystallography and Structural Elucidation

For Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂, X-ray crystallography would reveal a pseudo-octahedral coordination geometry around the central ruthenium(II) ion. mdpi.comresearchgate.net The ruthenium atom is chelated by the two nitrogen atoms of each of the three bipyridine-based ligands. The average Ru-N bond lengths in such complexes are typically around 2.08 Å. acs.org The bite angle of the bipyridine ligands with the ruthenium center is approximately 78.0°. acs.org Structural analysis of related complexes has shown that the introduction of bulky substituents on the bipyridine ligands can lead to distortions in the coordination geometry. nih.gov For instance, steric hindrance can cause a deviation from the ideal octahedral geometry, which can, in turn, influence the photophysical properties of the complex. nih.gov The crystal structure would also confirm the presence of the two hexafluorophosphate counter-ions and provide details on the packing of the molecules in the solid state. rsc.orgresearchgate.net

| Parameter | Typical Value | Reference |

| Coordination Geometry | Pseudo-octahedral | mdpi.comresearchgate.net |

| Average Ru-N Bond Length | ~2.08 Å | acs.org |

| Bpy Ligand Bite Angle | ~78.0° | acs.org |

Table of Compound Names

| Abbreviation/Shorthand | Full Chemical Name |

| Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂ | Bis(2,2'-bipyridine)(4,4'-dicarboxy-2,2'-bipyridine N-succinimidyl ester)ruthenium(II) bis(hexafluorophosphate) |

| [Ru(bpy)₃]²⁺ | Tris(2,2'-bipyridine)ruthenium(II) |

| bpy | 2,2'-bipyridine (B1663995) |

| dcbpy | 4,4'-dicarboxy-2,2'-bipyridine |

Analysis of Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in the solid state, or crystal packing, is determined through single-crystal X-ray diffraction. While specific crystallographic data for Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂ is not publicly available, analysis of closely related ruthenium(II) bipyridyl complexes, such as Ru(bpy)₂(dcbpy)₂, provides significant insight into the expected structural features. researchgate.netmdpi.com

In these types of complexes, the ruthenium center typically adopts a distorted octahedral geometry, coordinated by the nitrogen atoms of the three bipyridine ligands. researchgate.net The crystal lattice is stabilized by a network of intermolecular interactions. Key among these are:

π-π Stacking: The aromatic bipyridine ligands of adjacent molecules often engage in π-π stacking interactions. These interactions are crucial in dictating the packing motif and influence the electronic properties of the material. The extent of these interactions can be observed between the ancillary bpy ligands and the dcbpy ligand of neighboring complexes. nih.gov

Hydrogen Bonding: Although the carboxylic acid protons are replaced by N-succinimidyl ester groups in the title compound, residual water molecules or other solvates in the crystal lattice can participate in hydrogen bonding with the carbonyl oxygens of the ester or the hexafluorophosphate counter-ions. researchgate.net

The large and bulky N-succinimidyl ester groups are expected to play a significant role in the crystal packing, potentially leading to larger intermolecular distances and a more complex packing arrangement compared to the parent dicarboxy complex.

Table 1: Representative Intermolecular Interactions in Related Ru(II) Bipyridyl Complexes

| Interaction Type | Interacting Groups | Typical Distance (Å) |

|---|---|---|

| π-π Stacking | Bipyridine rings | 3.4 - 3.8 |

| Hydrogen Bonding | Carboxyl/Carbonyl O···H-O(water) | 2.5 - 3.0 |

Mass Spectrometry for Molecular Identity Confirmation

Mass spectrometry is an essential technique for confirming the molecular weight and structural integrity of the synthesized complex. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing charged species like Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂.

The ESI-MS spectrum is expected to show a prominent peak corresponding to the doubly charged cation, [Ru(bpy)₂(dcbpy-di-O-Su-ester)]²⁺. A second major peak would correspond to the cation having lost one of its PF₆⁻ counter-ions, resulting in the [M - PF₆]⁺ species. Further fragmentation patterns can provide additional structural confirmation. For instance, tandem mass spectrometry (MS/MS) could reveal the sequential loss of the N-succinimidyl ester groups, the bipyridine ligands, and the hexafluorophosphate anions, confirming the composition and connectivity of the complex. nih.gov

Table 2: Expected ESI-MS Data for Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M - 2PF₆]²⁺ | [C₄₆H₃₆N₈O₈Ru]²⁺ | 478.09 |

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Surface-Bound Complexes

DRIFTS is a powerful technique for studying the vibrational properties of powdered samples and, crucially, for analyzing complexes adsorbed onto the surface of materials, such as semiconductor oxides in dye-sensitized solar cells. nih.gov For Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂, the infrared spectrum provides a characteristic fingerprint.

Key expected vibrational bands include:

Bipyridine Modes: Vibrational modes associated with the C=C and C=N stretching of the bipyridine rings are typically observed in the 1400-1650 cm⁻¹ region. acs.org

Succinimidyl Ester Modes: Strong carbonyl (C=O) stretching bands from the succinimidyl ester groups are expected around 1730-1770 cm⁻¹ and a C-N stretching band around 1200 cm⁻¹.

PF₆⁻ Counter-ion: A strong, broad band associated with the P-F stretching of the hexafluorophosphate anion is typically present around 840 cm⁻¹.

When the complex is bound to a surface like TiO₂, changes in the DRIFTS spectrum can indicate the nature of the binding. For instance, a shift in the carbonyl stretching frequencies could suggest interactions between the ester groups and the surface.

Table 3: Characteristic Infrared Bands for Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Bipyridine | C=C, C=N stretch | 1400 - 1650 |

| N-Succinimidyl Ester | C=O stretch | 1730 - 1770 |

| N-Succinimidyl Ester | C-N stretch | ~1200 |

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Analysis

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to investigate the crystalline nature and phase purity of the bulk, powdered sample of Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂. The resulting diffraction pattern is unique to the specific crystal structure of the compound. acs.orgresearchgate.net

A highly crystalline sample will produce a PXRD pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will show broad, diffuse features. The positions and intensities of the diffraction peaks can be compared to a calculated pattern from single-crystal X-ray diffraction data to confirm the phase identity of the bulk material. nih.gov Furthermore, PXRD can be used to identify the presence of any crystalline impurities or different polymorphic forms of the complex. This is crucial for ensuring the quality and reproducibility of the material for any subsequent applications.

Table 4: List of Compounds

| Abbreviation | Full Compound Name |

|---|---|

| Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂ | Bis(2,2'-bipyridine)(4,4'-dicarboxy-2,2'-bipyridine-di-N-succinimidyl ester)ruthenium(II) bis(hexafluorophosphate) |

| bpy | 2,2'-bipyridine |

| dcbpy | 4,4'-dicarboxy-2,2'-bipyridine |

| PF₆⁻ | Hexafluorophosphate |

| Ru(bpy)₂(dcbpy)₂ | Bis(2,2'-bipyridine)(4,4'-dicarboxy-2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate) |

| ESI-MS | Electrospray Ionization Mass Spectrometry |

| DRIFTS | Diffuse Reflectance Infrared Fourier Transform Spectroscopy |

Photophysical Properties of Ru Bpy 2 Dcbpy Di O Su Ester Pf6 2

Electronic Structure and Excited State Characterization

The electronic properties of Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂ are best understood by considering its relationship to the archetypal complex, [Ru(bpy)₃]²⁺. The absorption spectrum of such complexes typically features intense bands in the UV region and a broad, strong absorption band in the visible region around 450 nm. wikipedia.orgcornell.edu The UV absorptions are attributed to ligand-centered (LC) π→π* transitions, while the visible band is assigned to a metal-to-ligand charge transfer (MLCT) transition. wikipedia.orgmdpi.com

The most prominent feature in the visible absorption spectrum of ruthenium polypyridyl complexes is the MLCT band. mdpi.com This transition involves the promotion of an electron from a high-lying dπ orbital of the ruthenium(II) center to a low-lying π* molecular orbital of one of the polypyridyl ligands. libretexts.orgosti.gov In the case of heteroleptic complexes like Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂, which have different types of ligands, the electron is typically localized on the ligand that is most easily reduced. The 4,4′-dicarboxy-2,2′-bipyridine ligand, particularly after esterification, has a lower-lying π* orbital compared to the unsubstituted 2,2′-bipyridine (bpy) ligands. umb.edu Consequently, the lowest energy MLCT transition involves the transfer of an electron from the Ru(II) d-orbitals to the π* orbital of the dcbpy-di O-Su-ester ligand.

Upon absorption of a photon, the complex is promoted from its singlet ground state to a singlet MLCT excited state (¹MLCT). wikipedia.org Due to strong spin-orbit coupling induced by the heavy ruthenium atom, this ¹MLCT state undergoes rapid and efficient intersystem crossing to a triplet MLCT excited state (³MLCT). libretexts.org This triplet state is relatively long-lived and is the primary state from which luminescence (phosphorescence) occurs. nih.govnih.gov The ³MLCT state can be conceptualized as a species where the metal center is formally oxidized to Ru(III) and one ligand is reduced, forming a radical anion. wikipedia.org The energy of this ³MLCT state is sensitive to the electronic properties of the ligands and the surrounding solvent environment. nih.gov

In addition to the MLCT transitions, Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂ also possesses ligand-centered (LC) excited states. These correspond to π→π* electronic transitions that are localized on the individual polypyridyl ligands (both bpy and dcbpy-di O-Su-ester). These transitions are typically observed as intense absorption bands in the ultraviolet region of the spectrum, usually around 285-290 nm. wikipedia.orgcornell.edu

While the lowest energy excited state is the emissive ³MLCT state, higher-lying triplet LC states (³ππ*) can also exist. The relative energy of these ³MLCT and ³LC states is crucial in determining the photophysical properties of the complex. nih.gov In many ruthenium bipyridyl complexes, the ³MLCT state is the lowest-lying triplet state, which allows for efficient luminescence. nih.gov However, if a ³LC state is lower in energy than the ³MLCT state, it can lead to quenching of the luminescence because the decay from the ³LC state to the ground state is often non-radiative. nih.gov For Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂, the photophysical properties are consistent with the ³MLCT state being the lowest-energy excited state responsible for its luminescence.

Luminescence Characteristics

The luminescence of Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂ is a key feature, arising from the radiative decay of the ³MLCT excited state back to the singlet ground state. This process is formally spin-forbidden, which accounts for the relatively long lifetimes of the excited state.

Following excitation into the MLCT or LC absorption bands, the complex emits light from the long-lived ³MLCT state. This emission, known as phosphorescence, is characterized by a broad, unstructured band that is significantly red-shifted from the absorption maximum. For a closely related mono-ester compound, Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂, the emission maximum (λem) is observed at approximately 628 nm following excitation (λex) at 458 nm. chemodex.com The emission for the parent [Ru(bpy)₃]²⁺ complex is typically centered around 620 nm. wikipedia.org The emission spectrum of Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂ is expected to be very similar, appearing as a broad peak in the orange-red region of the spectrum.

| Property | Wavelength (nm) | Reference Compound |

| Excitation Maximum (λex) | ~458 | Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ |

| Emission Maximum (λem) | ~628 | Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ |

The phosphorescence quantum yield (ΦPh or Φem) is a measure of the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. For the parent complex, [Ru(bpy)₃]²⁺, the quantum yield is highly dependent on the solvent and the presence of oxygen. In deaerated acetonitrile (B52724), the quantum yield is approximately 0.095, while in aerated water, it drops to about 0.040. nih.gov For the related complex [Ru(bpy)₂(dcbpy)]²⁺, which has free carboxylic acid groups, a high emission quantum yield has been reported, indicating that this ligand structure supports efficient luminescence. cmu.edu The esterification to form Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂ is not expected to drastically alter the core electronic structure, so a reasonably high quantum yield is anticipated, though it may be influenced by additional non-radiative decay pathways introduced by the succinimidyl ester groups.

| Compound | Solvent | Quantum Yield (Φ) |

| [Ru(bpy)₃]²⁺ | Acetonitrile (deaerated) | 0.095 |

| [Ru(bpy)₃]²⁺ | Water (aerated) | 0.040 |

| [Ru(bpy)₂(dcbpy)]²⁺ | Not specified | Highest among positional isomers |

The excited state lifetime (τ) is the average time the complex spends in the excited state before returning to the ground state. The decay from the ³MLCT state is relatively slow due to its spin-forbidden nature. For [Ru(bpy)₃]²⁺, typical lifetimes are in the range of hundreds of nanoseconds to over a microsecond, depending on the solvent and temperature (e.g., 650 ns in water, ~1 µs in deoxygenated solution). wikipedia.orgnih.govnih.gov The lifetime of the [Ru(bpy)₂(dcbpy)]²⁺ complex has been reported to be the longest among its positional isomers, highlighting the favorable photophysical characteristics of the 4,4'-dicarboxy-substituted ligand. cmu.edu Ultrafast transient absorption spectroscopy on similar complexes reveals that the formation of the emissive triplet state from the initially excited singlet state is extremely rapid, often occurring on the femtosecond timescale. nih.gov The long lifetime of the resulting ³MLCT state is a critical property, allowing it to participate in energy or electron transfer reactions, which is the basis for its use as a label and sensor.

| Compound | Solvent | Lifetime (τ) |

| [Ru(bpy)₃]²⁺ | Water | 650 ns |

| [Ru(bpy)₃]²⁺ | Acetonitrile | 890 ns |

| [Ru(bpy)₂ (dppn)]²⁺ | Not specified | 803 ns |

| [Ru(bpy)₂(dcbpy)]²⁺ | Not specified | Longest among positional isomers |

Table of Compounds Mentioned

| Abbreviation/Trivial Name | Full Chemical Name |

| Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂ | Bis(2,2′-bipyridine)-4,4′-dicarboxy-2,2′-bipyridine-ruthenium(II)-di-N-succinimidyl ester-bis(hexafluorophosphate) |

| [Ru(bpy)₃]²⁺ | Tris(2,2′-bipyridine)ruthenium(II) |

| [Ru(bpy)₂(dcbpy)]²⁺ | Bis(2,2′-bipyridine)(4,4′-dicarboxy-2,2′-bipyridine)ruthenium(II) |

| Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ | Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate) |

| [Ru(bpy)₂(dppn)]²⁺ | Bis(2,2'-bipyridine)(benzo[i]dipyrido[3,2-a:2',3'-c]phenazine)ruthenium(II) |

| bpy | 2,2′-bipyridine |

| dcbpy (B11939525) | 4,4′-dicarboxy-2,2′-bipyridine |

Photostability of Luminescent Properties

A primary pathway for photodegradation in pseudo-octahedral ruthenium(II) complexes is through the population of a dissociative triplet ligand field (³LF or ³MC) state. nih.gov Population of this higher-energy state can lead to photosubstitution, where a ligand dissociates from the ruthenium center and is replaced by a solvent molecule. nih.govnih.gov The efficiency of this photodissociation pathway is highly dependent on the specific ligands attached to the ruthenium core. Introducing steric bulk into the ligands can distort the complex's geometry, lowering the energy of the ³LF state and increasing the quantum yield of photodissociation by several orders of magnitude. nih.gov

Furthermore, photooxidation of the Ru(II) center is another potential degradation pathway, particularly in the presence of oxygen. acs.orgrsc.org The excited state of the complex can react with molecular oxygen, leading to the formation of reactive oxygen species and potential degradation of the complex itself. The specific ligands and the surrounding environment influence the susceptibility of the complex to such photooxidative processes. Therefore, while Ru(II) polypyridyl complexes are known for their robust photophysical properties, their luminescent stability is not absolute and can be compromised by photochemical reactions such as ligand dissociation and photooxidation. nih.govacs.org

Intersystem Crossing Efficiency and Dynamics

A fundamental characteristic of ruthenium(II) polypyridyl complexes is the highly efficient and rapid transition from the initially populated singlet excited state to a luminescent triplet state. This process, known as intersystem crossing (ISC), is crucial for the strong phosphorescence observed in these compounds. Upon absorption of light, the complex is promoted to a singlet metal-to-ligand charge transfer (¹MLCT) state. Due to the presence of the heavy ruthenium atom, strong spin-orbit coupling facilitates rapid ISC to the triplet (³MLCT) manifold. acs.orgnih.gov

Studies on the parent complex, [Ru(bpy)3]²⁺, provide significant insight into these dynamics. Trajectory surface-hopping dynamics simulations have shown that the population of the ³MLCT manifold from higher-lying singlet states is an ultrafast process, occurring within approximately 26 ± 3 femtoseconds. acs.org This ISC process competes with internal conversion and relaxation within the singlet manifold. acs.org Other investigations using ultrafast fluorescence detection have measured the ISC time constant from higher excited ¹MLCT states to the vibrationally hot triplet manifold to be around 40 ± 15 femtoseconds. nih.gov

It has been demonstrated that this efficient triplet population transfer is not solely due to the high density of states and large spin-orbit couplings. Geometrical relaxation of the complex, particularly involving the nitrogen atoms of the bipyridine ligands, is required to enable state mixing and facilitate the highly efficient ISC. acs.org For most Ru(II) polypyridyl complexes, the quantum yield of intersystem crossing is considered to be near unity, meaning that virtually every absorbed photon results in the formation of a triplet excited state, which is the foundation of their emissive and photochemical properties. acs.org

Reactive Oxygen Species (ROS) Generation Mechanisms

Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2, like many ruthenium(II) polypyridyl complexes, can act as a photosensitizer, meaning it can absorb light energy and transfer it to other molecules, leading to the generation of reactive oxygen species (ROS). The generation of ROS typically proceeds via two main pathways, known as Type I and Type II photoreactions.

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Ruthenium(II) polypyridyl complexes are known to be effective photosensitizers for ¹O₂. The process occurs when the long-lived ³MLCT excited state of the ruthenium complex transfers its energy to ground-state molecular oxygen (³O₂), which is a triplet state, resulting in the formation of the highly reactive singlet oxygen (¹O₂). nih.govresearchgate.net

While the specific ΦΔ for this compound is not reported, data from analogous compounds demonstrate their capacity for ¹O₂ generation. The quantum yields are highly sensitive to the ligands and the solvent environment. nih.gov For instance, deprotonation of hydroxyl groups on the ligands can enhance the ΦΔ values by 4- to 20-fold. nih.gov The presence of a low-lying ³MC state can favor photodissociation and disfavor ¹O₂ formation, whereas an accessible ³MLCT state can readily lead to efficient singlet oxygen production. nih.gov

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| [Ru(bpy)₃]²⁺ (standard) | D₂O | 0.22 rsc.org |

| Ru(II) Monomer | D₂O | 0.16 rsc.org |

| Ru(bpy)₃₂ | Aerated MeCN | 0.56 nih.gov |

| [(phen)₂Ru(6,6'-dhbp)] (deprotonated) | CD₃OD | 0.87 nih.gov |

| [(dop)₂Ru(6,6'-dhbp)] (deprotonated) | CD₃OD | 0.48 nih.gov |

This table presents data for related ruthenium complexes to illustrate the typical range of singlet oxygen quantum yields.

The interaction of the excited photosensitizer with its surroundings determines whether a Type I or Type II photoreaction occurs.

Type II Mechanism: This is often the dominant pathway for ruthenium(II) polypyridyl complexes in the presence of sufficient oxygen. nih.govnih.gov It involves the direct energy transfer from the triplet excited state of the ruthenium complex (³Ru*) to ground-state molecular oxygen (³O₂). This energy transfer is spin-allowed and produces excited-state singlet oxygen (¹O₂), a potent oxidizing agent capable of reacting with a wide range of biological and chemical substrates. researchgate.net

³Ru* + ³O₂ → Ru + ¹O₂

Type I Mechanism: This pathway involves direct interaction between the excited ruthenium complex and a substrate molecule, typically through electron transfer. The excited complex can either accept an electron from a substrate or donate an electron to it, resulting in the formation of radical ions. These radicals can then react with other molecules or with molecular oxygen to produce other ROS, such as superoxide (B77818) (O₂⁻) and hydroxyl radicals (•OH). rsc.org

³Ru* + Substrate → Ru⁺/⁻ + Substrate⁻/⁺ → ROS

The competition between Type I and Type II mechanisms depends on several factors, including the concentration of oxygen, the concentration and nature of the substrate, and the redox potentials of the excited state of the ruthenium complex.

Influence of Environmental Factors on Photophysics

The photophysical properties of this compound are significantly influenced by its local environment. Factors such as the solvent, pH, and temperature can alter the absorption and emission characteristics of the complex by affecting the energies of its ground and excited states.

The solvent plays a crucial role in modulating the photophysical behavior of ruthenium(II) polypyridyl complexes due to its influence on the energy of the MLCT states. nih.govdntb.gov.ua The MLCT excited state involves a transfer of electron density from the ruthenium metal center to the ligands, resulting in a more polar excited state with a larger dipole moment than the ground state.

Consequently, polar solvents tend to stabilize the charge-separated MLCT excited state more than the ground state. This stabilization typically leads to a red shift (a shift to lower energy or longer wavelength) in the emission spectrum. researchgate.net The absorption spectrum may also exhibit shifts, though often to a lesser extent. nih.gov This phenomenon, known as solvatochromism, is a hallmark of charge-transfer transitions. Studies on related complexes have shown that the emission spectra can shift to the red with both increasing solvent polarity and with increasing delay time after excitation. researchgate.netrsc.org The specific nature of the solvent-solute interactions, including hydrogen bonding capabilities, can also have a pronounced effect on the absorption and emission properties. nih.gov

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| Acetonitrile | 450 researchgate.net | 601 researchgate.net |

| Water | Not specified | 591 researchgate.net |

| Ethanol-Methanol Mixture | Not specified | Red-shifts with increasing temperature researchgate.net |

| 1,2-Dichloroethane | Varies with ligand rsc.org | Varies with ligand rsc.org |

This table presents data for a related [Ru(bpy)₂L]²⁺ complex to illustrate the general effect of solvents on photophysical properties.

pH Dependence of Photophysical Behavior

The photophysical properties of ruthenium(II) polypyridyl complexes, such as this compound, can exhibit a significant dependence on the pH of their environment. This behavior is primarily attributed to the presence of protonatable or deprotonatable groups on the ligands, which can alter the electronic structure of the complex and consequently its interaction with light. While specific detailed research findings on the pH-dependent photophysical behavior of this compound are not extensively documented in publicly available literature, the behavior of structurally similar ruthenium complexes allows for a well-grounded discussion of the anticipated effects.

The dicarboxy-2,2'-bipyridine (dcbpy) ligand in the subject compound contains carboxylic acid groups which have been derivatized to N-hydroxysuccinimide (O-Su) esters. While the O-Su ester groups themselves are not typically considered pH-sensitive in the physiological range, their hydrolysis to carboxylic acid groups can occur, particularly at non-neutral pH. The resulting carboxylate groups are pH-active.

The protonation state of ligands can influence the energy of the metal-to-ligand charge transfer (MLCT) states. For ruthenium complexes containing ligands with acidic protons, changes in pH can lead to shifts in both the absorption and emission spectra. For instance, in related ruthenium complexes with ligands bearing hydroxyl groups, deprotonation at higher pH leads to significant electronic donation to the metal center, affecting the redox potential. rsc.org

Studies on analogous ruthenium polypyridyl complexes have demonstrated that the variation of absorption and emission spectra as a function of pH is consistent with ground-state protonation events on the ligands. nih.gov For example, a complex with a dpqp ligand exhibits changes in its spectra that are indicative of two ground-state protonation steps. nih.gov Similarly, for complexes with pH-sensitive ligands, a decrease in the reduction potential is observed with increasing pH as the ligand is deprotonated. rsc.org

The emission of ruthenium(II)-tris-bipyridine complexes can be controlled by pH. researchgate.net Upon protonation, certain ligands can become suitable acceptors for intramolecular photoinduced electron transfer, which quenches the luminescence of the ruthenium complex. researchgate.net This pH-dependent emission has been studied in both organic solvents and water. researchgate.net

Given these precedents, it is expected that the photophysical properties of this compound, particularly after any hydrolysis of the ester groups to carboxylic acids, would be pH-dependent. The protonation state of the carboxyl groups on the dcbpy ligand would influence the energy of the MLCT excited state.

A hypothetical data table illustrating the expected pH dependence of the photophysical properties of a related ruthenium complex with carboxylated bipyridine ligands is presented below. This table is based on general observations for this class of compounds and is intended to be illustrative of the expected trends.

Table 1: Hypothetical pH Dependence of Photophysical Properties for a Ru(II) Complex with Carboxylated Bipyridine Ligands

| pH | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| 2.0 | 455 | 615 | 0.04 |

| 4.0 | 458 | 620 | 0.05 |

| 6.0 | 460 | 625 | 0.06 |

| 8.0 | 462 | 630 | 0.07 |

| 10.0 | 465 | 635 | 0.08 |

Note: The data in this table is illustrative and based on the expected behavior of similar ruthenium polypyridyl complexes. It does not represent experimentally verified data for this compound.

The trend depicted in the table, a red shift in both absorption and emission spectra and an increase in quantum yield with increasing pH, would be consistent with the deprotonation of the carboxylic acid groups on the dcbpy ligand. Deprotonation would increase the electron-donating character of the ligand, which can lead to a stabilization of the metal-centered orbitals and a destabilization of the ligand-centered orbitals, thereby affecting the MLCT energy and the radiative and non-radiative decay pathways of the excited state.

Electrochemical Properties and Redox Behavior of Ru Bpy 2 Dcbpy Di O Su Ester Pf6 2

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a key technique for probing the redox properties of ruthenium polypyridyl complexes. A typical cyclic voltammogram for such a complex displays a reversible one-electron oxidation wave at positive potentials, attributed to the Ru(II)/Ru(III) couple, and several one-electron reduction waves at negative potentials, corresponding to the stepwise reduction of the polypyridyl ligands. researchgate.netumb.edu

The oxidation of Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂ is a metal-centered process, involving the removal of an electron from a d-orbital of the ruthenium core to change its oxidation state from +2 to +3. The potential at which this occurs is sensitive to the electron-donating or electron-withdrawing character of the coordinated ligands.

For the parent complex, [Ru(bpy)₃]²⁺, the Ru(II)/Ru(III) redox couple is typically observed around +1.26 V versus a saturated calomel (B162337) electrode (SCE) in acetonitrile (B52724). mdpi.com The introduction of electron-withdrawing groups on the bipyridine ligands makes the complex more difficult to oxidize, thus shifting the oxidation potential to more positive values. The 4,4'-dicarboxy-2,2'-bipyridine (H₂dcbpy) ligand is known to withdraw electron density from the ruthenium center, making oxidation more difficult. rsc.orgresearchgate.net For instance, studies on a series of Ru(II) complexes with H₂dcbpy showed that the Ru(II)/Ru(III) oxidation potentials are shifted to positive values. rsc.orgresearchgate.net The N-succinimidyl ester groups on the dcbpy (B11939525) ligand in the title compound are also strongly electron-withdrawing, which is expected to further increase the oxidation potential relative to [Ru(bpy)₃]²⁺ and even [Ru(bpy)₂(dcbpy)]²⁺.

Electrochemical studies on similar cis-bis(bipyridyl)ruthenium(II) complexes with various ligands show reversible Ru(II)/Ru(III) oxidations in the range of +1.13 to +1.25 V vs SCE. acs.org For complexes containing the related 2,2′-bipyridine-6,6′-dicarboxylate (bda) ligand, the Ru(II)/Ru(III) oxidation process is observed at approximately +0.48 V vs NHE at pH 1.0. acs.org The significant difference highlights the strong influence of the specific ligand structure.

Table 1: Metal-Centered Oxidation Potentials for Selected Ru(II) Polypyridyl Complexes

| Complex | E₁/₂ (Ru(II)/Ru(III)) (V vs. Reference) | Reference Electrode | Solvent | Citation |

|---|---|---|---|---|

| [Ru(bpy)₃]²⁺ | +0.895 | - | HMImPF₆ | electrochemsci.org |

| cis-[Ru(bpy)₂(NH═C(Me)dmpz-κ²N,N)]²⁺ | +1.13 to +1.25 | SCE | - | acs.org |

| [Ru(H₂dcbpy)(CO)₂Cl₂] | +0.15 to +1.62 | Ag⁺/Ag | CH₃CN/DMSO | rsc.orgresearchgate.net |

| [Ru(qpy)(CH₃CN)Cl]⁺ | +0.90 | Ag/AgCl | CH₃CN | acs.org |

The reduction of Ru(II) polypyridyl complexes involves the addition of electrons to the π* orbitals of the ligands. In an asymmetric complex like Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂, which has two different types of ligands, the first reduction will occur on the ligand with the lowest-lying π* orbital, i.e., the ligand that is easiest to reduce.

The electron-withdrawing N-succinimidyl ester groups lower the energy of the π* orbitals of the dcbpy ligand significantly compared to the unsubstituted bpy ligands. Therefore, the first three reduction processes are expected to be localized on the dcbpy-di-O-Su-ester ligand. Studies on complexes with ligands bearing ester groups, such as 5,5'-bis(ethoxycarbonyl)-2,2'-bipyridine, confirm that the first reduction is localized on the substituted ligand.

For complexes containing the H₂dcbpy ligand, irreversible ligand-based reductions are observed between -1.37 V and -1.57 V, which are attributed to the deprotonation of the carboxylic acid groups, followed by reversible reductions of the bipyridine rings at more negative potentials. rsc.orgresearchgate.net In the title compound, the carboxylic acid is functionalized as an ester, so the first reduction should be a reversible process corresponding to the addition of an electron to the dcbpy-di-O-Su-ester ligand π* system. The exact potential would be more positive (less negative) than the first reduction of [Ru(bpy)₃]²⁺ (typically around -1.33 V vs SCE) due to the strong electron-withdrawing effect of the two NHS-ester groups. mdpi.com

Table 2: Ligand-Centered Reduction Potentials for Selected Ru(II) Polypyridyl Complexes

| Complex / Ligand | Process | E (V vs. Reference) | Reference Electrode | Citation |

|---|---|---|---|---|

| [Ru(bpy)₃]²⁺ | Ground State Reduction | -1.33 | SCE | mdpi.com |

| Ru(H₂dcbpy)-complexes | First Irreversible Reduction | -1.37 to -1.57 | Ag⁺/Ag | rsc.orgresearchgate.net |

| [Ru(S-Sbpy)(bpy)₂]²⁺ | Ligand Reduction | ~ -1.1 | Fc⁺/Fc | goettingen-research-online.de |

The functionalization of the bipyridine ligands is a powerful tool for tuning the electrochemical properties of ruthenium complexes. Electron-withdrawing substituents, such as the carboxylic acid groups in dcbpy and particularly the N-succinimidyl ester groups, have a pronounced effect on both metal- and ligand-centered redox potentials. rsc.orgresearchgate.net

These groups stabilize the metal d-orbitals, making it more difficult to remove an electron. This results in a positive (anodic) shift of the Ru(II)/Ru(III) oxidation potential compared to the parent [Ru(bpy)₃]²⁺ complex. researchgate.net Conversely, electron-withdrawing groups lower the energy of the ligand's π* orbitals, making it easier to add an electron. This leads to a positive (anodic) shift in the ligand-centered reduction potentials, making the complex easier to reduce. researchgate.net The presence of two NHS-ester groups on a single ligand creates a potent electron sink, making the dcbpy-di-O-Su-ester ligand the primary site for initial reduction.

Electron Transfer Processes

The absorption of light by Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂ populates a metal-to-ligand charge transfer (MLCT) excited state. In this excited state, an electron is formally transferred from a ruthenium d-orbital to a ligand π* orbital, creating a Ru(III) center and a ligand radical anion. This charge-separated state is the starting point for subsequent electron transfer processes.

The MLCT excited state of ruthenium polypyridyl complexes is both a stronger oxidizing agent and a stronger reducing agent than the ground state. mdpi.com This enables the complex to participate in photoinduced intermolecular electron transfer with external molecules (quenchers).

The excited state, *[Ru(bpy)₂(dcbpy-di-O-Su-ester)]²⁺, can be reductively quenched by an electron donor, generating the reduced species [Ru(bpy)₂(dcbpy-di-O-Su-ester)]⁺. This species is a powerful reducing agent, capable of transferring an electron to a suitable acceptor. mdpi.com Alternatively, the excited state can be oxidatively quenched by an electron acceptor, forming the oxidized species [Ru(bpy)₂(dcbpy-di-O-Su-ester)]³⁺. Studies on similar complexes have shown that the excited state is capable of oxidizing species like guanosine (B1672433) monophosphate (GMP), indicating its potential for intermolecular electron transfer in biological systems. nih.gov

In asymmetric complexes like Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂, the initial photoinduced MLCT can be directed to a specific ligand. The electron is transferred to the π* orbital of either a bpy ligand or the dcbpy-di-O-Su-ester ligand. Due to the strong electron-withdrawing nature of the ester-functionalized ligand, its π* orbitals are lower in energy than those of the bpy ligands. Consequently, the lowest energy MLCT state likely involves the transfer of an electron from the ruthenium center to the dcbpy-di-O-Su-ester ligand, forming *[Ru³⁺(bpy)₂(dcbpy-di-O-Su-ester)⁻]²⁺.

Following initial excitation, if the electron is promoted to a higher-energy MLCT state localized on a bpy ligand, it can undergo rapid intramolecular (inter-ligand) electron transfer to the lower-energy π* orbital of the dcbpy-di-O-Su-ester ligand. rsc.org This process typically occurs on a picosecond to nanosecond timescale. The rate of this intramolecular energy or electron transfer is a key parameter that governs the photophysical properties and subsequent reactivity of the complex. rsc.orgacs.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| bis(2,2'-bipyridine)(4,4'-di(N-succinimidyloxycarbonyl)-2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate) | Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂ |

| 2,2'-bipyridine (B1663995) | bpy |

| tris(2,2'-bipyridine)ruthenium(II) | [Ru(bpy)₃]²⁺ |

| 4,4'-dicarboxy-2,2'-bipyridine | H₂dcbpy |

| bis(2,2'-bipyridine)(4,4'-dicarboxy-2,2'-bipyridine)ruthenium(II) | [Ru(bpy)₂(dcbpy)]²⁺ |

| Saturated Calomel Electrode | SCE |

| Normal Hydrogen Electrode | NHE |

| cis-bis(bipyridyl)ruthenium(II) | cis-Ru(II)(bpy)₂ |

| 2,2′-bipyridine-6,6′-dicarboxylate | bda |

| 5,5'-bis(ethoxycarbonyl)-2,2'-bipyridine | Bp5COOEt |

| Guanosine monophosphate | GMP |

| [Ru(H₂dcbpy)(CO)₂Cl₂] | - |

| [Ru(qpy)(CH₃CN)Cl]⁺ | - |

| [Ru(S-Sbpy)(bpy)₂]²⁺ | - |

Mechanistic Insights into Photochemical and Electrochemical Processes

Photoreactivity Mechanisms

The photoreactivity of ruthenium polypyridyl complexes is dominated by the properties of their metal-to-ligand charge transfer (MLCT) excited states. Upon absorption of visible light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. This excited state is a potent redox agent, capable of participating in both electron and energy transfer processes.

Photoinduced Electron Transfer (PET) Pathways

Photoinduced electron transfer (PET) is a key deactivation pathway for the excited state of ruthenium bipyridyl complexes. The ³MLCT state of [Ru(bpy)₃]²⁺ and its derivatives can act as both a strong reductant and a strong oxidant. wikipedia.org

In the context of Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂, the excited state can be quenched through oxidative or reductive pathways. Oxidative quenching involves the transfer of the excited electron to an external acceptor, generating Ru(III). Conversely, reductive quenching involves the transfer of an electron from a donor to the ruthenium center, which has been formally oxidized in the MLCT state.

The dicarboxy-bipyridine ligand is expected to influence the PET dynamics. The electron-withdrawing nature of the carboxylic acid groups can lower the energy of the ligand's π* orbitals. This can affect the driving force for electron transfer. researchgate.net Studies on related complexes have shown that the introduction of carboxylic acid groups can influence emission lifetimes, which in turn affects the efficiency of PET reactions. iaea.org For instance, in a series of mixed-ligand ruthenium(II) complexes, the emission lifetime was found to increase with the number of carboxylic acid groups, which can have implications for the kinetics of PET. iaea.org

Photoinduced Energy Transfer Dynamics

Besides electron transfer, the ³MLCT excited state can undergo energy transfer to a suitable acceptor molecule, provided the acceptor has a lower energy excited state. This process is crucial in photosensitization applications. The long lifetime and high quantum yield of the excited state in many ruthenium bipyridyl complexes make them efficient energy donors.

The energy of the ³MLCT state in Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂ is expected to be similar to that of related dicarboxy-bipyridine complexes. The emission maximum of a similar complex, [Ru(bpy)₂(dcbpy)]²⁺, provides an estimate of this energy. Modifications to the ligands can fine-tune the excited state energy. The electron-withdrawing carboxylic groups on the dcbpy (B11939525) ligand can lower the energy of the MLCT state, which would, in turn, affect the thermodynamics of energy transfer to potential acceptors.

Ligand Photosubstitution Reactions and Their Impact on Reactivity

Ligand photosubstitution is another possible deactivation pathway for the excited state. This process involves the population of a metal-centered (MC) d-d excited state from the MLCT state. The MC state is typically ligand-labilizing. For [Ru(bpy)₃]²⁺, the quantum yield for photosubstitution is generally low due to the higher energy of the MC state relative to the MLCT state.

However, the introduction of sterically demanding or electronically different ligands can alter the relative energies of these states and enhance the likelihood of photosubstitution. While the dcbpy ligand is not exceptionally bulky, the electronic modifications it introduces could have a subtle effect on the energy of the MC state. A study on a related complex, cis-Ru(2,2'-bipyridine)₂(5,6-bis(3-amidopyridine)-7-oxanorbornene)₂, highlighted that ligand design can prevent photosubstitution by lowering the energy of the lowest excited state, thereby disfavoring the population of the MC state. nih.gov For Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂, significant ligand photosubstitution is not expected to be a major deactivation pathway under typical conditions, preserving the core identity of the complex during photochemical processes.

Table 1: Photophysical Properties of Related Ruthenium(II) Bipyridyl Complexes

| Compound | Absorption Max (nm) | Emission Max (nm) | Lifetime (ns) | Solvent |

|---|---|---|---|---|

| [Ru(bpy)₃]²⁺ | 452 | 615 | 600 | Acetonitrile (B52724) |

| [Ru(bpy)₂(dcbpy)]²⁺ | ~460 | 660 | - | Water |

| cis-[Ru(bpy)₂(3-aminopyridine)₂]²⁺ | 420-500 | - | - | - |

| [Ru(bpy)₂(5,6-bis(3-amidopyridine)-7-oxanorbornene)]²⁺ | 420-500 | - | 650 (in CH₃CN), 509 (in H₂O) | CH₃CN, H₂O |

| [Ru(bpy)₂(bpy(OH)₂)]²⁺ | ~450 | - | - | - |

Note: Data is compiled from various sources for comparative purposes and specific experimental conditions may vary. nih.govnih.gov

Electrocatalytic Reaction Pathways

The electrochemical behavior of Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂ is characterized by a series of redox events involving the ruthenium center and the bipyridine ligands. These properties are fundamental to its application in electrocatalysis.

Multi-electron Transfer Processes in Catalytic Cycles

Ruthenium bipyridyl complexes can mediate multi-electron transformations that are central to many catalytic cycles, such as water oxidation. The Ru(II)/Ru(III) oxidation is a key one-electron step. Subsequent electron transfers can involve higher oxidation states of ruthenium or the ligands themselves.

In a catalytic cycle, the complex can be electrochemically oxidized, and the resulting high-valent species can then act as an oxidant to drive a desired chemical transformation. The dicarboxy-bipyridine ligand can play a role in stabilizing higher oxidation states or participating directly in electron transfer events. For instance, in a study of a ruthenium complex with a disulfide-functionalized bipyridine ligand, the ligand was found to be reducible at moderate potentials, demonstrating the ability of functionalized ligands to store charge. nih.gov

Proton-Coupled Electron Transfer (PCET) Mechanisms

The presence of the two carboxylic acid groups on the dcbpy ligand makes Ru(bpy)₂(dcbpy-di O-Su-ester)(PF₆)₂ a candidate for participating in proton-coupled electron transfer (PCET) processes. PCET is a mechanism where an electron and a proton are transferred in a single concerted step or in separate, sequential steps. This is particularly relevant in catalytic reactions that involve bond formation or cleavage with substrates like water.

The N-succinimidyl ester groups are susceptible to hydrolysis in aqueous solutions, which would convert them to carboxylates. canada.ca This in-situ modification would increase the number of proton-responsive sites on the ligand, potentially enhancing its role in PCET mechanisms.

Table 2: Electrochemical Properties of Related Ruthenium(II) Bipyridyl Complexes | Compound | Ru(II)/Ru(III) E₁/₂ (V vs. Fc/Fc⁺) | Ligand Reduction Potentials (V vs. Fc/Fc⁺) | Solvent | | :--- | :--- | :--- | :--- | :--- | | [Ru(bpy)₃]²⁺ | ~1.0 | -1.53, -1.72, -2.0 | Acetonitrile | | [Ru(S-Sbpy)(bpy)₂]²⁺ | - | ~-1.1 (two sequential reductions) | - | | [Ru(bpy)₂(bpy(OH)₂)]²⁺ (protonated) | - | Irreversible reductions | - | | [Ru(bpy)₂(bpy(O⁻)₂)] (deprotonated) | - | New irreversible oxidations | - |

Note: Data is compiled from various sources for comparative purposes and specific experimental conditions and reference electrodes may vary. nih.govnih.gov

Role of Excited States in Driving Chemical Transformations

The photochemical and electrochemical behavior of ruthenium(II) polypyridyl complexes, including the subject compound Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2 , is intrinsically linked to the properties of their electronically excited states. Upon absorption of light, these complexes are promoted to excited states that are fundamentally different from their ground state in terms of electronic distribution, geometry, and reactivity. These excited states are the primary drivers of subsequent chemical transformations, acting as potent oxidizing or reducing agents.

The key to understanding the photochemistry of these complexes lies in the concept of the Metal-to-Ligand Charge Transfer (MLCT) excited state. For a complex like This compound , absorption of a photon in the visible region promotes an electron from a metal-centered d-orbital (primarily on the ruthenium atom) to a ligand-centered π* orbital. In this complex, the π* orbitals can be located on the ancillary bipyridine (bpy) ligands or, more significantly, on the 4,4'-dicarboxy-2,2'-bipyridine (dcbpy) ligand.

Following initial excitation to a singlet MLCT state (¹MLCT), rapid intersystem crossing, a process favored by the presence of the heavy ruthenium atom, leads to the formation of a long-lived triplet MLCT state (³MLCT). libretexts.org This ³MLCT state is the principal species responsible for the rich photochemistry and photophysics of these compounds. okstate.edu The lifetime of this excited state is crucial as it must persist long enough to allow for bimolecular reactions to occur. scispace.com The general pathways for the formation and deactivation of the ³MLCT state are depicted in Figure 1.

The ³MLCT state of a ruthenium polypyridyl complex can be described as having a Ru(III) center and a ligand-radical-anion. This charge-separated nature makes the excited complex both a strong oxidant (due to the Ru(III) center) and a strong reductant (due to the reduced ligand). libretexts.org Consequently, the excited state can participate in either oxidative or reductive electron transfer with suitable quenching molecules in the surrounding medium.

For This compound , the presence of the electron-withdrawing dicarboxy-di-O-Su-ester groups on one of the bipyridine ligands significantly influences the electronic properties and, therefore, the reactivity of the excited state. These groups lower the energy of the π* orbitals of the dcbpy ligand, making it the primary acceptor of the electron in the MLCT transition. This localization of the transferred electron on the dcbpy ligand is a critical aspect of its function.

The excited state of the complex can initiate chemical transformations through several mechanisms:

Reductive Quenching: The excited complex can be reduced by an external electron donor, resulting in the formation of [Ru(bpy)2(dcbpy-di-O-Su-ester)]⁺.

Oxidative Quenching: The excited complex can be oxidized by an external electron acceptor, leading to the formation of [Ru(bpy)2(dcbpy-di-O-Su-ester)]³⁺.

Energy Transfer: The excited state can transfer its energy to another molecule, which then undergoes a chemical reaction.

In the context of This compound , the N-succinimidyl (O-Su) ester groups are highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds. While the primary role of this functionality is often for bioconjugation in the ground state, the electronic changes in the excited state could potentially modulate this reactivity. However, the dominant photochemical pathway is typically electron transfer involving the Ru(III) center and the reduced dcbpy ligand. The excited state's ability to engage in electron transfer reactions is fundamental to its application in areas such as photoredox catalysis and solar energy conversion.

Detailed Research Findings

Research on related Ru(II) complexes with dicarboxy-bipyridine ligands provides valuable insights into the expected behavior of This compound . The position of the carboxyl groups on the bipyridine ligand has been shown to have a significant impact on the photophysical properties of the complex. cmu.edu For instance, complexes with carboxylic acid groups at the 4,4'-positions, such as the parent compound of our subject molecule, generally exhibit longer emission lifetimes and higher quantum yields compared to those with substituents at other positions. cmu.edu

The photophysical properties of these complexes are also sensitive to the solvent and pH. cmu.edu While the N-succinimidyl ester is generally not stable in aqueous solutions, studies on the parent dicarboxylic acid complex show that deprotonation of the carboxylic acid groups can affect the emission spectra and excited-state lifetimes.

The following tables summarize key photophysical data for related Ru(II) dicarboxy-bipyridine complexes, which serve as a benchmark for understanding the properties of This compound .

Table 1: Photophysical Properties of Ru(bpy)2(dcbpy)-type Complexes in Different Solvents cmu.edu

| Compound | Solvent | λabs (nm) | λem (nm) | τ (ns) | Φem |

| [Ru(bpy)₂(4,4'-dcbpy)]²⁺ | CH₃CN | 457 | 604 | 630 | 0.022 |

| [Ru(bpy)₂(4,4'-dcbpy)]²⁺ | EtOH | 454 | 597 | - | 0.039 |

| [Ru(bpy)₂(5,5'-dcbpy)]²⁺ | CH₃CN | 456 | 606 | - | 0.0005 |

| [Ru(bpy)₂(3,3'-dcbpy)]²⁺ | CH₃CN | 453.5 | 607 | 235 | 0.008 |

Note: Data for the specific O-Su-ester derivative is not available in the literature; these values are for the parent dicarboxylic acid complexes. The esterification is expected to have a minor effect on these photophysical parameters.

Table 2: Excited State Properties of Ru(bpy)2(dcbpy)-type Complexes researchgate.net

| Compound | Ground State pKₐ | Excited State pKₐ* |

| [Ru(bpy)₂(4,4'-dcbpy)]²⁺ | 1.7, 2.9 | 3.5 |

| [Ru(bpy)₂(3,3'-dcbpy)]²⁺ | 0.2, 2.2 | 4.3 |

Note: These acidity constants are for the carboxylic acid groups and provide insight into the electronic changes in the excited state. The N-succinimidyl ester derivative does not have these acidic protons.

The data clearly indicate that the electronic distribution in the excited state is significantly different from the ground state, leading to changes in properties such as acidity. The longer lifetime and higher emission quantum yield of the 4,4'-dcbpy complex suggest that non-radiative decay pathways are less efficient in this isomer, making it a better candidate for photochemical applications where a long-lived excited state is desirable. The electron-withdrawing nature of the dicarboxy substituents generally leads to a red-shift in the absorption and emission spectra compared to the parent [Ru(bpy)₃]²⁺ complex.

Advanced Applications of Ru Bpy 2 Dcbpy Di O Su Ester Pf6 2 in Research

Photocatalysis and Energy Conversion Systems

The core of Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂'s utility in photocatalysis lies in the properties of its derivative, [Ru(bpy)₂(dcbpy)]²⁺. The succinimidyl ester groups of the parent compound are highly reactive towards primary amines, allowing for its covalent attachment to various substrates. However, in many photocatalytic applications, the ester is hydrolyzed to yield the corresponding dicarboxylic acid complex, [Ru(bpy)₂(dcbpy)]²⁺. The carboxyl groups then serve as robust anchoring sites to semiconductor surfaces or as functional handles for incorporation into larger catalytic assemblies.

Application in Dye-Sensitized Solar Cells (DSSCs)

Ruthenium-based polypyridyl complexes are cornerstone sensitizers in dye-sensitized solar cells (DSSCs). nih.gov The [Ru(bpy)₂(dcbpy)]²⁺ complex, formed from the hydrolysis of the title compound, is particularly effective in this regard. The carboxylate groups on the dcbpy (B11939525) ligand facilitate strong electronic coupling and chemisorption onto the surface of wide-bandgap semiconductors like titanium dioxide (TiO₂), a critical component of DSSC photoanodes. nih.govmdpi.com

| DSSC Parameter | Value/Characteristic | Reference |

| Anchoring Group | 4,4′-dicarboxylic-2,2′-bipyridine (dcbpy) | nih.govbohrium.com |

| Semiconductor | Titanium Dioxide (TiO₂) | mdpi.com |

| Electron Injection | From photoexcited dye to TiO₂ conduction band | mdpi.com |

| Power Conversion Efficiency (η) | Dependent on ligand functionalization | bohrium.com |

This table summarizes the key features of [Ru(bpy)₂(dcbpy)]²⁺ as a sensitizer (B1316253) in DSSCs.

Carbon Dioxide (CO₂) Reduction and Conversion

The photocatalytic reduction of carbon dioxide into valuable fuels is a promising strategy for mitigating greenhouse gas emissions and producing renewable energy. Ruthenium polypyridyl complexes, including derivatives of the title compound, have been investigated as catalysts for this transformation. rsc.org In these systems, the ruthenium complex can act as a photosensitizer, absorbing light and initiating electron transfer processes that lead to the reduction of CO₂.

For example, hybrid systems comprising a semiconductor and a Ru-complex like [Ru(dcbpy)₂(CO)₂]²⁺ have been developed for CO₂ conversion. rsc.org The carboxyl groups of the dcbpy ligand can link the complex to the semiconductor surface, enhancing electron transfer. rsc.org The photocatalytic cycle for CO₂ reduction often involves the reduction of the ruthenium complex, which then activates CO₂. rsc.orgrsc.org The primary products of this reduction are typically formic acid and carbon monoxide. rsc.orgnih.gov The selectivity towards a particular product can be influenced by the reaction conditions and the specific structure of the catalyst. rsc.org

Visible Light-Driven Hydrogen Evolution from Aqueous Solutions

The generation of hydrogen gas from water using visible light is a key goal of artificial photosynthesis. Ruthenium-based photosensitizers are frequently employed in three-component systems for photocatalytic hydrogen evolution, which also include a sacrificial electron donor and a hydrogen evolution catalyst. rsc.orgnih.gov The role of the ruthenium complex is to absorb light and mediate the transfer of electrons from the donor to the catalyst.

Studies have demonstrated that the efficiency of these systems can be improved by tuning the properties of the ruthenium photosensitizer. rsc.org The incorporation of the [Ru(bpy)₂(dcbpy)]²⁺ unit into larger molecular assemblies or materials, such as metal-organic frameworks (MOFs), has been shown to enhance photocatalytic activity. rsc.org By spatially organizing the photosensitizer and catalyst in close proximity within a robust framework, electron transfer is promoted, leading to significantly improved hydrogen evolution rates. rsc.org

Organic Transformations via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. researchgate.netscispace.com Ruthenium polypyridyl complexes, particularly [Ru(bpy)₃]²⁺ and its derivatives, are among the most widely used photoredox catalysts. researchgate.netnih.govresearchgate.net The excited state of these complexes can engage in both oxidative and reductive quenching cycles, allowing them to catalyze a diverse array of reactions. nih.gov

The [Ru(bpy)₂(dcbpy)]²⁺ complex, by virtue of its structural and electronic similarity to [Ru(bpy)₃]²⁺, can also be employed in photoredox catalysis. The dicarboxylate functionality allows for its immobilization or incorporation into more complex catalytic systems. These catalysts can facilitate various organic transformations, including cycloadditions and carbon-carbon bond-forming reactions. researchgate.net The catalytic cycle typically involves single-electron transfer (SET) between the photoexcited ruthenium complex and an organic substrate, generating radical intermediates that proceed to form the final product. nih.gov

Integration into Heterogeneous Catalytic Systems

To overcome challenges associated with catalyst recovery and reuse in homogeneous systems, there is growing interest in immobilizing molecular catalysts onto solid supports. The dicarboxylate functionality of the hydrolyzed title compound makes it an ideal candidate for integration into heterogeneous catalytic systems like metal-organic frameworks (MOFs) and polymeric composites. rsc.orgdigitellinc.com

MOFs provide a crystalline, porous platform for the precise arrangement of photocatalytic components. rsc.orgdigitellinc.com By using dicarboxylate-functionalized ligands, [Ru(bpy)₂(dcbpy)]²⁺ can be incorporated as a structural linker within the MOF architecture. This approach has been successfully used to create robust and recyclable photocatalysts for applications such as hydrogen evolution and water oxidation. rsc.orgacs.org The MOF serves to prevent catalyst deactivation pathways like dimerization and facilitates efficient electron transfer between the photosensitizer and a co-immobilized catalyst. acs.org

Bio-conjugation and Bioanalytical Probes

The defining feature of Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂ is the presence of the N-hydroxysuccinimide (NHS) ester groups. These groups are highly reactive towards primary amine functionalities, such as the side chain of lysine (B10760008) residues in proteins and amine-modified oligonucleotides. abcam.comscbt.com This reactivity allows for the covalent labeling of biomolecules, making the complex a valuable tool for bioanalytical applications. springernature.comselleckchem.com

Once conjugated to a biomolecule, the ruthenium complex acts as a highly sensitive reporter. It is particularly well-suited for electrochemiluminescence (ECL) based detection methods. selleckchem.commedchemexpress.com ECL is a process where a species generated at an electrode undergoes a highly energetic electron-transfer reaction to produce an excited state that then emits light. The [Ru(bpy)₃]²⁺ core of the title compound is the most efficient ECL luminophore known to date, especially in the presence of the co-reactant tripropylamine (B89841) (TPrA). springernature.com

This labeling strategy has been employed in a variety of bioanalytical formats, including immunoassays and nucleic acid assays. springernature.com In a typical sandwich assay, a capture probe is immobilized on a solid support (e.g., a magnetic bead), and a detector probe is labeled with the ruthenium complex. The formation of a sandwich complex brings the ECL label into proximity of the electrode, where it can be detected upon application of a potential. This approach allows for the highly sensitive and specific quantification of a wide range of analytes, from proteins to DNA. springernature.com

| Application Area | Description | Key Feature | Reference |

| Protein Labeling | Covalent attachment to lysine residues for detection and analysis. | Amine-reactive NHS ester | abcam.comscbt.com |

| DNA Labeling | Conjugation to amine-modified oligonucleotides. | Amine-reactive NHS ester | springernature.com |

| Electrochemiluminescence (ECL) Immunoassays | Acts as a reporter molecule for highly sensitive detection of antigens. | High ECL efficiency with TPrA | springernature.comselleckchem.com |

| Nucleic Acid Detection | Used as a label for DNA probes in sandwich assays. | High ECL efficiency | springernature.com |

This table provides an overview of the bioanalytical applications of Ru(bpy)₂(dcbpy-di-O-Su-ester)(PF₆)₂.

Covalent Attachment to Biomolecules (e.g., Proteins, Peptides, DNA) via Activated Ester Linkage

Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2 is an activated ester of a ruthenium complex designed for the acylation of primary and secondary amine groups present in biomolecules. scbt.comchemodex.comadipogen.com The key to its functionality lies in the N-succinimidyl (Su) ester groups, which are highly reactive towards the amine side chains of amino acids, such as the ε-amino group of lysine residues. scbt.comabcam.com This reactivity allows for the stable, covalent attachment of the ruthenium complex to a wide range of biological macromolecules, including proteins, peptides, and aminated DNA. scbt.comchemodex.com The resulting bond is a robust amide linkage, ensuring the permanent labeling of the target biomolecule. This feature is fundamental to its use in various downstream applications where a durable and specific tag is required.

Protein Staining and Labeling Applications (e.g., 1D and 2D Protein Gel Staining, Mass Cytometry)

The luminescent properties of the ruthenium core make this compound an excellent label for protein detection and quantification. biocompare.com It is particularly well-suited for staining proteins separated by one-dimensional (1D) and two-dimensional (2D) gel electrophoresis. adipogen.comabcam.comuliege.bechemodex.com A simple staining protocol, which involves fixing the proteins in the gel, staining with the ruthenium complex, and washing, offers high sensitivity, often exceeding that of other common fluorescent stains like SYPRO Ruby. adipogen.comuliege.bechemodex.com

One of the advantages of using this ruthenium-based stain is the low background fluorescence, which contributes to a high signal-to-noise ratio. nih.gov Unlike some other staining methods, it does not require a lengthy destaining step. uliege.be The dynamic range for protein detection with this compound is comparable to SYPRO Ruby, spanning three to four orders of magnitude. uliege.be However, a notable difference is that the staining intensity with this compound exhibits a logarithmic dependence on the amount of protein. adipogen.comuliege.bechemodex.com